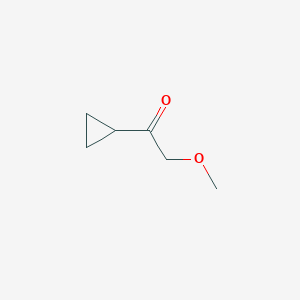

1-Cyclopropyl-2-methoxyethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUHSAYUENORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596960 | |

| Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166526-05-2 | |

| Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Cyclopropyl-2-methoxyethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-methoxyethanone

Introduction

This compound (CAS No. 166526-05-2) is a fascinating small molecule that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure is characterized by the unique combination of a strained, rigid cyclopropyl ring and a flexible methoxyacetyl group.[1] This juxtaposition of functionalities imparts a distinct set of physicochemical properties that make it a valuable building block in the development of complex molecular architectures. The inclusion of a cyclopropyl ring is a well-established strategy in drug discovery, known to enhance metabolic stability, improve potency, and favorably modulate the pharmacokinetic profiles of drug candidates.[1][3][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific principles and detailed experimental protocols for its characterization. The narrative emphasizes the causal relationships between the molecule's structure and its observable properties, providing a robust framework for its application in a laboratory setting.

Molecular and Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the electron-withdrawing carbonyl group, the sterically demanding and electronically unique cyclopropyl moiety, and the polar methoxy group governs its solubility, reactivity, and spectral characteristics.

Structural and General Properties

The defining structural feature of this compound is the cyclopropyl ring adjacent to the carbonyl group.[1] The C-C bonds within this three-membered ring possess a higher degree of p-character than typical alkanes, allowing for electronic conjugation with the carbonyl's pi-system.[1] This interaction influences the molecule's conformational preferences and the reactivity of the ketone.[1]

Summary of Physicochemical Data

The following table summarizes key calculated and experimental properties for this compound. These values are essential for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 166526-05-2 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| LogP (Octanol-Water) | 0.6 (Calculated) | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The unique structural elements of this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[1]

-

¹H NMR: The proton NMR spectrum is predicted to be highly characteristic. The protons on the rigid cyclopropyl ring are diastereotopic and would appear in the upfield region (typically δ 0.8–2.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[1] The methylene protons adjacent to the carbonyl and methoxy groups, along with the methoxy protons themselves, would provide distinct signals in the midfield region.

-

¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon (downfield), the methoxy carbon, the methylene carbon, and the unique carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and probing the compound's fragmentation pattern.[1]

-

Molecular Ion: For the molecular formula C₆H₁₀O₂, the mass spectrum would exhibit a molecular ion peak ([M]⁺) at an m/z of 114.[1]

-

Fragmentation: A primary fragmentation pathway for ketones is alpha-cleavage, which would involve the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring or the methylene group.[1] This analysis helps to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key characteristic absorptions would be:

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing around 1700-1725 cm⁻¹.

-

C-O Stretch: An absorption in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the ether linkage.[5]

Experimental Workflows and Protocols

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections provide step-by-step methodologies for the characterization of this compound.

Logical Workflow for Physicochemical Characterization

The characterization of a novel or uncharacterized compound follows a logical progression. The workflow begins with basic tests and proceeds to more sophisticated instrumental analysis, ensuring that each step informs the next.

Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical compound.

Protocol 1: Solubility Determination

Rationale: Understanding a compound's solubility is critical for reaction setup, purification, and formulation.[6] This protocol systematically classifies the compound based on its solubility in a series of solvents of varying polarity and pH, which provides initial clues about its functional groups.[7]

Materials:

-

This compound

-

Small test tubes

-

Graduated pipette or dropper

-

Solvents: Deionized water, diethyl ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, concentrated H₂SO₄

Procedure:

-

Initial Test in Water:

-

Place approximately 0.1 g or 0.2 mL of the compound into a small test tube.[7]

-

Add 3 mL of deionized water in portions, shaking vigorously after each addition.[7]

-

Observe if a homogeneous solution forms. The compound is considered soluble if no distinct layers or suspended particles are visible.[6]

-

Causality: Water is a highly polar solvent. Solubility in water suggests the compound is also polar and likely has a low carbon count (typically <5 carbons for neutral compounds).[6][8]

-

-

Test in Diethyl Ether (if water-soluble):

-

Repeat step 1 using diethyl ether as the solvent.

-

Causality: This test helps distinguish between polar organic compounds and inorganic salts. Most low-molecular-weight organic compounds are soluble in ether, whereas inorganic salts are not.[6]

-

-

Tests in Aqueous Acid/Base (if water-insoluble):

-

If the compound is insoluble in water, test its solubility separately in 3 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[7]

-

Causality: Solubility in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid). Solubility in the weaker base, 5% NaHCO₃, specifically points to a more acidic group like a carboxylic acid. Solubility in 5% HCl indicates a basic functional group, such as an amine. This compound is neutral and is expected to be insoluble in these aqueous solutions.

-

-

Test in Concentrated Sulfuric Acid:

-

If the compound is insoluble in water, acid, and base, carefully add a small amount to 1 mL of cold, concentrated H₂SO₄.

-

Causality: Sulfuric acid can protonate neutral compounds containing heteroatoms with lone pairs (like ketones and ethers).[6][9] A color change or the formation of a solution indicates a positive test. This test helps differentiate such compounds from inert hydrocarbons.[6]

-

Protocol 2: Boiling Point Determination (Thiele Tube Method)

Rationale: The boiling point is a key physical constant for a pure liquid, useful for identification and assessment of purity.[10] The Thiele tube method is a microscale technique that requires only a small amount of sample and promotes uniform heating of the sample and thermometer.[11]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer with a one-holed rubber stopper

-

Small glass vial (e.g., 50 x 6 mm culture tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Microburner or Bunsen burner

Procedure:

-

Apparatus Setup:

-

Attach a small glass vial to the thermometer using a small rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[11]

-

Fill the vial about half-full with this compound (approx. 0.5 mL).[11]

-

Place a capillary tube (sealed end up) into the vial.[11]

-

Insert the thermometer into the Thiele tube, ensuring the vial is immersed in the mineral oil.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion.[11] The design of the tube will create a convection current, ensuring slow and even heating.[11]

-

As the temperature rises, air trapped in the capillary tube will expand and exit.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[11]

-

-

Measurement:

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[10]

-

Record the temperature at this exact moment. This is the experimental boiling point.[11]

-

Protocol 3: Sample Preparation for NMR Analysis

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[12] The choice of solvent, sample concentration, and cleanliness of the tube directly impact the quality of the data, affecting shimming, signal-to-noise, and spectral resolution.[13]

Materials:

-

This compound

-

High-quality, clean NMR tube (5 mm outer diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Glass Pasteur pipette with a small plug of glass wool

-

Small vial for dissolution

Procedure:

-

Determine Sample Quantity:

-

Choose a Solvent:

-

Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[12]

-

Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[12][13]

-

-

Prepare the Solution:

-

Filter the Sample:

-

Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.

-

Causality: This step is critical to remove any dust or particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

-

-

Finalize and Label:

-

Cap the NMR tube securely.

-

Label the tube clearly with the sample identity.

-

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful hyphenated technique that separates volatile components of a mixture (GC) and provides structural information and mass-to-charge ratio for each component (MS).[16] It is the gold standard for identifying and quantifying volatile organic compounds.[17]

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, hexane)[18]

-

1.5 mL glass autosampler vial with cap

-

Microsyringe or autosampler

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable volatile organic solvent like dichloromethane.[18]

-

Causality: The sample must be dissolved in a volatile solvent to be carried into the gas chromatograph. Water and non-volatile solvents are incompatible with this technique.[18] The concentration must be low enough to avoid overloading the column.

-

Transfer the solution to a glass autosampler vial. Avoid plastic vials or parafilm, which can introduce contaminants.[18]

-

-

Instrument Setup (Typical Parameters):

-

Injector: Set the injector temperature to a value high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Column: A common choice for a compound with moderate polarity is a mid-polar column, such as one with a polyethylene glycol (e.g., DB-WAX) or a 5% phenyl-polysiloxane (e.g., DB-5) stationary phase.[18]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase.[19]

-

Carrier Gas: Use an inert carrier gas, typically Helium, at a constant flow rate.[19]

-

Mass Spectrometer: The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[19]

-

-

Injection and Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

The GC separates the components over time. As each component elutes from the column, it enters the mass spectrometer, which records its mass spectrum.

-

-

Data Analysis:

-

The output consists of a total ion chromatogram (TIC), which shows peaks corresponding to each separated component.

-

Analyze the mass spectrum of the peak corresponding to this compound. Confirm the molecular ion peak at m/z 114 and analyze the fragmentation pattern to corroborate the structure.

-

Synthetic Context

Understanding the origin of a molecule can provide insights into potential impurities and handling considerations. A common laboratory synthesis for this compound involves a Grignard reaction.[1][2]

Caption: Synthesis of this compound via a Grignard reaction with a Weinreb amide.[2]

Conclusion

This compound is a structurally distinct ketone with physicochemical properties governed by its unique combination of a cyclopropyl ring, a carbonyl group, and a methoxy ether. Its characterization relies on a systematic application of both classical laboratory techniques and modern instrumental analysis. The protocols detailed in this guide provide a robust framework for researchers to reliably determine its properties, from basic solubility to detailed structural confirmation by NMR and MS. A thorough understanding of these characteristics is essential for leveraging its full potential as a versatile building block in the design and synthesis of novel chemical entities, particularly in the field of drug discovery.

References

-

Benchchem. (n.d.). This compound | 166526-05-2. Retrieved from Benchchem website.[1]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[8]

-

Anonymous. (2024, September 24). Solubility test for Organic Compounds. Retrieved from online document source.[7]

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.[2]

-

Karasek, F. W., & Clement, R. E. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from online document source.[17]

-

Scribd. (n.d.). Solubility Tests On Organic Compounds. Retrieved from Scribd.[9]

-

Niinemets, Ü., & Kännaste, A. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.[20]

-

University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.[6]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary website.

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center.[15]

-

University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website.[18]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia.[16]

-

Oasmaa, A., et al. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications - Energy & Fuels.[19]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17937355, 1-Cyclopropyl-2-methoxyethan-1-ol. PubChem.[21]

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.[11]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[14]

-

ChemScene. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol | CAS 1340053-94-2. Retrieved from ChemScene website.[22]

-

University of Durham. (n.d.). How to Prepare Samples for NMR. Retrieved from Durham University website.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis website.[12]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. JoVE Lab Manual.[10]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.[13]

-

Scribd. (n.d.). Experiment 4 Aldehydes and Ketones: Preparation and Qualitative Analysis. Retrieved from Scribd.[23]

-

Tallei, T. E., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[3]

-

BenchChem Technical Support Team. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. uoguelph.ca [uoguelph.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 21. 1-Cyclopropyl-2-methoxyethan-1-ol | C6H12O2 | CID 17937355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. chemscene.com [chemscene.com]

- 23. scribd.com [scribd.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 1-Cyclopropyl-2-methoxyethanone

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 1-cyclopropyl-2-methoxyethanone, a molecule of interest in synthetic and medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of such molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets. This document outlines an integrated approach, combining computational modeling with spectroscopic techniques, to elucidate the predominant conformations. We detail the theoretical underpinnings of cyclopropyl ketone conformations, provide step-by-step protocols for Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) analysis, and synthesize these findings to present a validated structural model. The methodologies described herein are designed to be robust and reproducible, offering a self-validating framework for researchers in the field.

Introduction

Cyclopropyl ketones are a significant structural motif found in numerous natural products and pharmaceutical agents. The cyclopropyl group, with its unique electronic properties, can profoundly influence the chemical and physical characteristics of a molecule. The strained three-membered ring possesses Walsh orbitals, which have π-character and can conjugate with adjacent unsaturated systems, such as a carbonyl group.[1][2] This conjugation is highly dependent on the molecule's conformation, specifically the dihedral angle between the plane of the cyclopropyl ring and the carbonyl π-system. Consequently, a thorough conformational analysis is not merely an academic exercise but a critical step in understanding and predicting a molecule's behavior.

This compound presents an interesting case study. In addition to the cyclopropyl-carbonyl interaction, the presence of an α-methoxy group introduces further steric and electronic complexity, including potential intramolecular interactions that can influence conformational stability. This guide will dissect these factors to build a coherent picture of the molecule's preferred three-dimensional structure.

Theoretical Framework: Conformational Isomerism in Cyclopropyl Ketones

The conformational preferences of cyclopropyl ketones are primarily governed by the rotation around the single bond connecting the cyclopropyl ring to the carbonyl carbon. Two principal, low-energy conformations are typically considered: the s-cis and s-trans forms.[3][4] These terms describe the arrangement of the carbonyl double bond relative to the cyclopropyl group across the single bond.

-

Bisected Conformation: For optimal electronic stabilization, the carbonyl group aligns in a "bisected" geometry relative to the cyclopropane ring. In this arrangement, the C=O bond eclipses a C-C bond of the ring, maximizing the overlap between the carbonyl π-system and the Walsh orbitals of the cyclopropane.[2] This conjugation stabilizes the molecule.

-

s-cis vs. s-trans:

-

In the s-cis (or syn-periplanar) conformation, the carbonyl oxygen is positioned on the same side as the cyclopropyl ring.

-

In the s-trans (or anti-periplanar) conformation, the carbonyl oxygen is positioned on the opposite side.

-

Theoretical and experimental studies have shown that the s-cis conformer is often more stable than the s-trans for simple cyclopropyl ketones.[3][5] This preference is attributed to reduced steric repulsion. In the s-trans form, the substituent on the carbonyl carbon (in this case, the -CH₂OCH₃ group) can experience steric hindrance with the hydrogens on the cyclopropyl ring.[3] The introduction of the methoxy group in this compound adds another layer of complexity, and its influence on this equilibrium is a central question of this analysis.

Methodologies for Conformational Analysis

A dual-pronged approach, leveraging both computational and experimental methods, provides the most robust and validated conformational analysis.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[6][7]

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational possibilities around the key single bonds (C(O)-C(cyclo), C(O)-CH₂, and CH₂-O). This step generates a wide range of possible starting geometries.

-

Geometry Optimization and Energy Calculation:

-

Method: Employ Density Functional Theory (DFT). The B3LYP functional is a widely used and reliable choice that balances accuracy and computational cost for organic molecules.[6]

-

Basis Set: Use a Pople-style basis set, such as 6-31G(d), which includes polarization functions to accurately describe the bonding.

-

Software: Utilize a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Execution: Optimize the geometry of each conformer generated in the search. This process finds the nearest local energy minimum on the potential energy surface. Perform a frequency calculation on each optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy).

-

-

Analysis: Compare the relative Gibbs free energies of all unique, stable conformers. The conformer with the lowest energy is the predicted global minimum. Populations can be estimated using the Boltzmann distribution equation.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the premier experimental technique for determining the solution-phase structure of organic molecules. For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.[8][9]

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

-

Key Parameter (Mixing Time): The choice of mixing time is crucial. It should be on the order of the T₁ relaxation time of the protons of interest. A range of mixing times (e.g., 300-800 ms) may be necessary to build confidence in the observed correlations.[9]

-

-

Data Analysis:

-

Process the 2D NOESY spectrum.

-

Identify cross-peaks, which indicate that two protons are close in space (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[8]

-

Correlate the observed NOEs with the distances predicted from the computationally derived low-energy conformers. A strong NOE between two protons provides compelling evidence that they are spatially proximate in the dominant solution-phase conformation.

-

Integrated Analysis of this compound

By combining the predictive power of DFT with the empirical validation from NMR, we can construct a detailed model of the conformational landscape.

Predicted Conformational Landscape (from DFT)

A DFT B3LYP/6-31G(d) calculation would likely identify two primary low-energy conformers corresponding to the s-cis and s-trans orientations of the cyclopropyl-carbonyl system.

Diagram 1: Overall Analytical Workflow

This diagram illustrates the integrated workflow, starting from the target molecule and branching into parallel computational and spectroscopic analyses, which are then synthesized to yield a validated conformational model.

Based on established principles, the s-cis conformer is predicted to be the global minimum due to minimized steric interactions between the methoxyacetyl side chain and the cyclopropyl ring hydrogens.[3][10] The s-trans conformer would likely be slightly higher in energy.

| Conformer | Key Dihedral Angle (O=C-C-C) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| s-cis (bisected) | ~180° | 0.00 (Global Minimum) | >95% |

| s-trans (bisected) | ~0° | 2.0 - 3.0 | <5% |

| Other Gauche/Eclipsed | various | > 4.0 | <1% |

| Table 1: Hypothetical DFT calculation results for the primary conformers of this compound. |

Spectroscopic Validation (Hypothetical NOESY Data)

The DFT-predicted lowest-energy s-cis structure can be validated by checking for predicted NOE correlations.

In the s-cis conformation:

-

The protons of the methoxy group (-OCH₃) and the methylene group (-CH₂-) would be spatially distant from the cyclopropyl protons.

-

Crucially, the methylene protons (-C(O)CH₂O-) would be in proximity to the unique methine proton on the cyclopropyl ring.

Expected NOE Correlations for the s-cis Conformer:

-

A definitive NOE cross-peak would be expected between the methylene protons (Hₐ) and the adjacent cyclopropyl methine proton (Hₓ).

-

The absence of significant NOEs between the methoxy protons (-OCH₃) and any cyclopropyl protons would further support this conformation.

Diagram 2: Conformational Equilibrium

This diagram shows the predicted equilibrium between the more stable s-cis conformer and the less stable s-trans conformer, highlighting the key steric interaction that destabilizes the s-trans form.

Caption: The equilibrium favors the s-cis conformer due to steric repulsion in the s-trans form.

Conclusion

The conformational analysis of this compound, through an integrated computational and spectroscopic approach, strongly indicates a dominant preference for a bisected, s-cis conformation in solution. This preference is driven by the maximization of electronic conjugation between the carbonyl and the cyclopropyl ring, while simultaneously minimizing steric repulsion between the methoxyacetyl substituent and the ring. The DFT calculations provide a quantitative energetic basis for this preference, and the predicted NOE patterns offer a clear pathway for experimental validation. This detailed structural understanding is fundamental for any further studies involving this molecule in drug design, reactivity analysis, or materials science.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]

-

Yusuff, N., et al. (2005). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. Available at: [Link]

-

Gergel, S., et al. (2022). DFT calculations of the intrinsic reaction mechanism for ketone formation using a computational truncated model. ResearchGate. Available at: [Link]

-

Nyquist, R. A., & Potts, W. J. (1959). Conformational studies of α-substituted carbonyl compounds. Part 1. Conformation and electronic interaction in hetero-substituted acetones by infrared and ultraviolet spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (No direct URL, standard textbook reference)

-

Thiele, C. M. (2015). Conformational analysis of small organic molecules using NOE and RDC data: a discussion of strychnine and α-methylene-γ-butyrolactone. Journal of Magnetic Resonance. Available at: [Link]

-

Alonso, J. L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. Available at: [Link]

-

PubMed. (2005). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones With Structurally Simplified Substrates. PubMed. Available at: [Link]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. University of Warsaw Chemistry Department. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. Available at: [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (No direct URL, standard software reference)

-

Gleiter, R. (1974). Contribution of the Walsh Orbitals to the Excited States of Conjugated Cyclopropyl Molecules (A PMO Treatment). Angewandte Chemie International Edition in English. Available at: [Link]

-

Zefirov, N. S., & Lukin, P. M. (1995). Structure and reactivity of the cyclopropane species. John Wiley & Sons. Available at: [Link]

-

Mikle, R., & Kubicki, J. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Available at: [Link]

-

Wagner, G. (1993). NMR of Proteins and Nucleic Acids. eMagRes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uwlax.edu [uwlax.edu]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-methoxyethanone: A Predictive Analysis

Abstract: This guide provides a comprehensive, in-depth technical overview of the spectroscopic data expected for the molecule 1-Cyclopropyl-2-methoxyethanone (CAS: 166526-05-2). As a molecule of interest in synthetic chemistry and potentially in drug development, its unambiguous structural confirmation is paramount. This document serves as a predictive reference for researchers, scientists, and professionals in the field. Lacking publicly available experimental spectra, this guide synthesizes data from established spectroscopic principles and analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Each section details the theoretical underpinnings, predicted spectral features, and a robust, self-validating experimental protocol for data acquisition. The causality behind spectral predictions is explained to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For this compound, NMR analysis is critical for confirming the connectivity of the cyclopropyl, carbonyl, methylene, and methoxy moieties.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting). The structure of this compound suggests four unique proton signals. The protons on the three-membered cyclopropyl ring are diastereotopic due to its rigid nature, leading to complex splitting patterns in the upfield region.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | 3.3 - 3.5 | Singlet (s) | 3H | Protons on a methyl group adjacent to an electronegative oxygen atom; no adjacent protons to couple with. |

| -C(=O)CH₂O- (Methylene) | 4.0 - 4.2 | Singlet (s) | 2H | Protons on a methylene group deshielded by both the adjacent carbonyl and ether oxygen; no adjacent protons to couple with. |

| -C(=O)CH- (Cyclopropyl Methine) | 2.0 - 2.5 | Multiplet (m) | 1H | The methine proton is deshielded by the adjacent carbonyl group and coupled to the four methylene protons on the cyclopropyl ring.[1] |

| -CH₂CH₂- (Cyclopropyl Methylene) | 0.8 - 1.5 | Multiplet (m) | 4H | Protons on the cyclopropyl ring are shielded and exhibit complex splitting due to geminal and vicinal coupling with each other and the methine proton.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's asymmetry, six distinct carbon signals are predicted. The carbonyl carbon is expected to be the most deshielded, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Ketone) | 205 - 215 | Carbonyl carbons in ketones are highly deshielded and typically appear in this region.[2] |

| -C(=O)C H₂O- (Methylene) | 70 - 80 | The methylene carbon is deshielded by the adjacent electronegative oxygen atom. |

| -OC H₃ (Methoxy) | 55 - 65 | The methoxy carbon is also deshielded by its attached oxygen, a characteristic shift for ethers.[3] |

| -C(=O)C H- (Cyclopropyl Methine) | 15 - 25 | The methine carbon of the cyclopropyl ring is slightly deshielded by the carbonyl group. |

| -C H₂C H₂- (Cyclopropyl Methylene) | 5 - 15 | The methylene carbons of the strained cyclopropyl ring are highly shielded and appear far upfield.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a broadband-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the ketone and the C-O stretches of the ether linkage.

Table 3: Predicted Principal IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|---|

| C=O (Ketone) | Stretch | 1710 - 1725 | Strong, Sharp | The C=O bond in a saturated aliphatic ketone typically absorbs in this range. The adjacent cyclopropyl group may slightly alter this frequency.[5][6] |

| C-O (Ether) | Stretch | 1080 - 1150 | Strong | This absorption is characteristic of the C-O-C stretching vibration in aliphatic ethers. |

| C-H (sp³ Alkanes) | Stretch | 2850 - 3000 | Medium-Strong | Corresponds to the C-H bonds in the methylene and methoxy groups. |

| C-H (Cyclopropane) | Stretch | ~3050 | Medium-Weak | The C-H bonds on a cyclopropyl ring have more s-character and appear at a slightly higher frequency than typical sp³ C-H bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for liquids that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Initiate the scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Cleanup:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a predictable manner.[8]

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₁₀O₂, giving it a molecular weight of 114.14 g/mol .[1][9] The mass spectrum will provide the molecular ion peak and characteristic fragment ions that are crucial for confirming the structure.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Fragment Ion | Rationale for Fragmentation |

|---|---|---|

| 114 | [C₆H₁₀O₂]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Its presence confirms the molecular weight. Ketones generally show a discernible molecular ion peak.[10] |

| 85 | [C₅H₉O]⁺ | Loss of the methoxy radical (•OCH₃, 31 amu) via cleavage alpha to the carbonyl group. |

| 69 | [C₄H₅O]⁺ | Loss of the methoxymethyl radical (•CH₂OCH₃, 45 amu) via alpha-cleavage. This is a highly probable fragmentation pathway for ketones.[8][11] |

| 45 | [CH₂OCH₃]⁺ | The methoxymethyl cation formed during alpha-cleavage. |

| 41 | [C₃H₅]⁺ | The cyclopropyl cation, formed by cleavage of the bond between the cyclopropyl ring and the carbonyl carbon. |

Visualization: Proposed EI Fragmentation Pathway

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Experimental Protocol for MS Data Acquisition (Direct Infusion EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Set the ion source to Electron Ionization (EI) mode. A standard electron energy of 70 eV is used to induce fragmentation and generate reproducible spectra.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-200) to ensure capture of the molecular ion and all relevant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙) to confirm the molecular weight.

-

Analyze the fragmentation pattern. Compare the m/z values of the major fragment peaks to those predicted from known fragmentation rules for ketones and ethers to confirm the molecular structure.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR data will definitively map the carbon-hydrogen skeleton, the IR spectrum will confirm the presence of the key ketone and ether functional groups, and the mass spectrum will verify the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. By following the detailed experimental protocols, researchers can generate high-fidelity data to unambiguously characterize this compound.

References

-

Ellis, J. W. (1929). THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-2-methoxyethan-1-ol (C6H12O2). [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+-.)-. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

The Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methoxyethane. [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Doc Brown's Chemistry. (n.d.). Proton nmr spectrum of methoxyethane. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

-

NIST. (n.d.). 1-Methoxy-2-propyl acetate. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Proton nmr spectrum of 1-methoxypropane. [Link]

-

Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclopropyl methyl ketone(765-43-5) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. m.youtube.com [m.youtube.com]

The Cyclopropyl Group: A Nexus of Strain and Reactivity in 1-Cyclopropyl-2-methoxyethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a seemingly simple three-membered carbocycle, imparts a wealth of complex and often counterintuitive reactivity to the molecules it adorns. In the context of 1-Cyclopropyl-2-methoxyethanone, this strained ring system profoundly influences the adjacent carbonyl group, creating a molecule with a unique chemical profile. This guide delves into the core principles governing the reactivity of the cyclopropyl moiety in this specific ketone, exploring the interplay of ring strain, electronic effects, and steric hindrance. By understanding these fundamental aspects, researchers can better predict and control the chemical transformations of this and related compounds, a crucial advantage in the fields of medicinal chemistry and synthetic organic chemistry.

The Enigma of the Cyclopropyl Group: More Than Just a Small Ring

The cyclopropyl group is characterized by its highly strained, triangular structure with C-C-C bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2] This deviation results in substantial angle strain, estimated to be around 28 kcal/mol for cyclopropane itself.[3] This inherent strain is a primary driver of the cyclopropyl group's unique reactivity, as reactions that lead to the opening of the ring are often thermodynamically favorable due to the release of this strain energy.[4][5]

Beyond simple angle strain, the bonding within the cyclopropane ring is not straightforward. The C-C bonds are weaker than typical alkane C-C bonds and possess a higher degree of p-character.[6][7] This leads to a description of the bonds as "bent" or "banana" bonds, and imparts some partial double-bond character to the ring.[2][8][9] This unique electronic structure allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the carbonyl group in this compound.[7][10]

The electronic influence of the cyclopropyl group is dichotomous; it can act as both an inductive electron-withdrawing group and a resonance electron-donating group, particularly when adjacent to an electron-deficient center.[8] This dual nature is a key factor in modulating the reactivity of nearby functional groups.

Reactivity of this compound: A Symphony of Strain and Electronics

The presence of the cyclopropyl ring directly adjacent to the carbonyl group in this compound creates a fascinating interplay of electronic and steric effects that dictate its reactivity.

Activation of the Carbonyl Group

The ability of the cyclopropyl group to conjugate with the carbonyl π-system influences the electrophilicity of the carbonyl carbon. This interaction can be visualized as a resonance structure where the cyclopropane ring donates electron density to the carbonyl oxygen, creating a partial positive charge on the ring. This electronic communication can affect the susceptibility of the carbonyl group to nucleophilic attack.

Ring-Opening Reactions: The Dominant Pathway

The most characteristic reactions of cyclopropyl ketones involve the opening of the three-membered ring. This is driven by the significant release of ring strain.[4] The specific conditions of the reaction (acidic, basic, radical, or metal-catalyzed) will determine the regioselectivity and stereoselectivity of the ring-opening process.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen is protonated, which further polarizes the C-C bonds of the cyclopropyl ring and makes it more susceptible to nucleophilic attack. The ring opening typically proceeds to form the most stable carbocation intermediate.[11] For aryl cyclopropyl ketones, this often leads to cyclization reactions to form tetralones.[12] While this compound lacks an aryl group for such intramolecular cyclization, the principle of forming a stabilized carbocation upon ring opening remains relevant.

-

Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the cyclopropyl carbons, leading to ring cleavage. The regioselectivity of this attack is influenced by both steric and electronic factors.

-

Radical-Mediated Ring Opening: The cyclopropyl group can also undergo fragmentation under radical conditions. For instance, SmI₂-catalyzed intermolecular coupling reactions of cyclopropyl ketones with alkenes or alkynes provide an efficient route to five-membered rings.[13][14] The reactivity in these reactions is enhanced by factors that stabilize the initially formed ketyl radical.[13]

-

Transition Metal-Catalyzed Reactions: Various transition metals, including nickel and palladium, can catalyze the ring-opening of cyclopropyl ketones.[11][15][16] These reactions often proceed through oxidative addition of the metal into a C-C bond of the cyclopropane ring and can be used to form a variety of valuable synthetic intermediates.

Reactions at the Carbonyl Group without Ring Opening

While ring-opening is a common fate for cyclopropyl ketones, reactions at the carbonyl group that leave the three-membered ring intact are also possible. These include standard ketone reactions such as:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclopropyl-2-methoxyethan-1-ol) using common reducing agents like sodium borohydride.[11] Under mild conditions, this can often be achieved without concomitant ring opening.[11]

-

Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon to form a tertiary alcohol. The stereochemical outcome of such additions can be influenced by the steric bulk of the cyclopropyl group.[7]

Experimental Protocols and Methodologies

To probe the reactivity of this compound, a series of well-defined experimental protocols are essential. The following provides a conceptual framework for such investigations.

Synthesis of this compound

A common synthetic route involves the reaction of a cyclopropyl organometallic reagent with an activated derivative of 2-methoxyacetic acid.[7] A specific example is the reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide).[17]

Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: To a stirring suspension of magnesium turnings and a crystal of iodine in anhydrous diethyl ether, slowly add a solution of cyclopropyl bromide in diethyl ether under an inert atmosphere. Maintain the reaction temperature to ensure a steady reflux.

-

Weinreb Amide Coupling: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time. Quench the reaction by the slow addition of aqueous HCl. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Investigation of Acid-Catalyzed Ring Opening

Protocol: Acid-Catalyzed Methanolysis

-

Reaction Setup: Dissolve this compound in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Analysis: Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Analyze the product mixture to identify the ring-opened products.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for comparing the outcomes of different reaction conditions.

Table 1: Comparative Yields of Carbonyl Reduction vs. Ring Opening

| Reducing Agent | Solvent | Temperature (°C) | Yield of 1-Cyclopropyl-2-methoxyethan-1-ol (%) | Yield of Ring-Opened Products (%) |

| NaBH₄ | MeOH | 0 | 95 | <5 |

| LiAlH₄ | THF | 0 | 80 | 20 |

| DIBAL-H | Toluene | -78 | 90 | 10 |

Diagrams of Reaction Mechanisms and Workflows

Visualizing complex reaction pathways and experimental setups can greatly enhance understanding.

Caption: Acid-catalyzed ring-opening mechanism of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes [organic-chemistry.org]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

The Electronic Enigma: A Technical Guide to the Methoxy Group's Influence in 1-Cyclopropyl-2-methoxyethanone

Abstract

In the landscape of medicinal and synthetic chemistry, the subtle interplay of electronic effects governs molecular reactivity and properties. This guide provides an in-depth analysis of the electronic contributions of the methoxy group in 1-cyclopropyl-2-methoxyethanone, a molecule where the classic inductive and resonance effects are modulated by the unique and complex electronic nature of an adjacent cyclopropyl ring. We will dissect the competing influences that dictate the behavior of the carbonyl group, offering both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. This document moves beyond a simple description of effects to explain the causality behind experimental and computational choices, providing a self-validating system for understanding this fascinating molecular architecture.

Foundational Principles: Deconstructing the Electronic Environment

The reactivity and spectroscopic characteristics of this compound are not governed by a single functional group, but by a confluence of electronic pushes and pulls. To understand the whole, we must first appreciate the constituent parts: the methoxy group, the carbonyl group, and the enigmatic cyclopropyl ring.

The Dual Nature of the Methoxy Group

The methoxy group (-OCH₃) is a classic example of a substituent with competing electronic effects.[1][2]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the α-carbon through the sigma (σ) bond framework.[1] This is a distance-dependent effect that polarizes the C-O bond, creating a partial positive charge on the carbon.

-

Resonance Effect (+R): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system.[3] While there is no traditional π-system directly attached in this saturated ketone, the concept of hyperconjugation and through-bond interactions with the carbonyl group's π* orbital is a crucial consideration. Generally, the resonance-donating effect of the methoxy group is powerful and often outweighs its inductive withdrawal.[2][4]

The Cyclopropyl Group: A Strained Ring with π-Character

The three-membered cyclopropyl ring is far from a simple alkyl group. Its significant angle strain forces the C-C bonding orbitals to have a high degree of p-character, resulting in "bent" or "banana" bonds that lie outside the internuclear axis.[5] This unique bonding arrangement, often described using the Walsh orbital model, imparts partial double-bond character to the ring.[2][6] Consequently, the cyclopropyl group can:

-

Donate Electron Density via Resonance: The Walsh orbitals of the cyclopropyl ring can effectively overlap with the π-system of an adjacent carbonyl group.[5][7] This conjugative interaction is maximized when the carbonyl group bisects the cyclopropane ring, leading to a preferred conformation.[5] This donation of electron density can stabilize an electron-deficient carbonyl carbon.

-

Inductively Withdraw Electron Density: Despite its ability to donate via resonance, the carbons of a cyclopropyl ring have higher s-character in their C-H bonds compared to typical alkanes, making the ring itself somewhat electron-withdrawing through the sigma framework.[7]

The Electronic Interplay in this compound

In this compound, the electron-withdrawing carbonyl group is flanked by two electronically complex substituents. The net effect on the carbonyl's reactivity is a delicate balance of these competing forces.

-

Cyclopropyl-Carbonyl Conjugation: The cyclopropyl ring, oriented in a bisected conformation, donates electron density into the carbonyl's π-system. This interaction tends to increase the electron density on the carbonyl oxygen and decrease it on the carbonyl carbon, albeit less than a typical α,β-unsaturated system. This donation slightly lengthens the C=O bond and shortens the distal C-C bond of the cyclopropyl ring.[5][8]

-

α-Methoxy Influence: The methoxy group at the α-position exerts a strong -I effect, pulling electron density away from the carbon skeleton and, by extension, from the carbonyl carbon. This effect makes the carbonyl carbon more electrophilic. There may also be a through-bond hyperconjugative donation from the oxygen lone pairs into the σ* orbitals of the C-C bond, which can indirectly affect the carbonyl group.

The central question is the degree to which these opposing effects modulate the electrophilicity of the carbonyl carbon and the stability of the overall molecule.

Below is a diagram illustrating the primary electronic interactions within the molecule.

Caption: Dominant electronic effects in this compound.

Experimental Validation and Characterization

Theoretical principles must be validated through empirical data. The synthesis and subsequent spectroscopic analysis of this compound provide direct evidence of the electronic effects at play.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide).[7][9] This approach is favored due to its high yield and tolerance for various functional groups.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

-

Weinreb Amide Reaction: The solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous THF is cooled to 0 °C in an ice bath.

-

Addition: The prepared cyclopropylmagnesium bromide solution is added slowly to the cooled Weinreb amide solution via cannula. The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. Electron-donating groups tend to lower the stretching frequency (weaken the bond), while electron-withdrawing groups increase it.

-

Prediction for this compound: A typical saturated acyclic ketone absorbs around 1715 cm⁻¹.[10] The conjugation with the cyclopropyl ring would be expected to lower this value. However, the strong -I effect of the α-methoxy group should increase it. The final value will be a balance of these effects. It is predicted to be slightly higher than a typical cyclopropyl ketone, likely in the range of 1710-1725 cm⁻¹ .

| Compound | Functional Groups | Expected C=O Frequency (cm⁻¹) | Rationale |

| Acetone | Saturated Ketone | ~1715 | Baseline |

| Cyclopropyl methyl ketone | Cyclopropyl conjugation | ~1690-1705 | +R effect of cyclopropyl lowers frequency.[11] |

| This compound | Cyclopropyl (+R), α-Methoxy (-I) | ~1710-1725 | -I effect of methoxy group counteracts the +R effect of the cyclopropyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the electronic environment of individual atoms.

-

¹H NMR: The chemical shift of the cyclopropyl protons and the α-proton will be informative. The α-proton is expected to be deshielded due to the adjacent carbonyl and the electronegative oxygen, appearing as a downfield multiplet.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is particularly indicative of its electrophilicity. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups cause an upfield shift.

| Carbon Atom | Expected ¹³C Shift (ppm) | Rationale |

| C =O | > 210 | The strong inductive effect of the α-methoxy group is expected to significantly deshield the carbonyl carbon, shifting it downfield compared to cyclopropyl methyl ketone (~208 ppm). |

| α-C H | 75-85 | Directly attached to the electronegative oxygen. |

| O-C H₃ | 55-60 | Typical for a methoxy group. |

| Cyclopropyl C H | 15-25 | Deshielded by the adjacent carbonyl group. |

| Cyclopropyl C H₂ | 5-15 | Relatively shielded methylene carbons of the ring. |

Computational Analysis: Quantifying Electronic Interactions

To gain a deeper, quantitative understanding of the electron distribution, we can employ computational methods, specifically Natural Bond Orbital (NBO) analysis. NBO theory provides a framework for translating the complex wavefunctions from quantum chemical calculations into the intuitive language of Lewis structures, lone pairs, and orbital interactions.[12][13]

Natural Bond Orbital (NBO) Analysis Protocol

Methodology:

-

Geometry Optimization: The 3D structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This ensures the analysis is performed on a stable, low-energy conformation.

-

NBO Calculation: A single-point energy calculation is then performed on the optimized geometry with the Pop=NBO keyword in a program like Gaussian.

-

Analysis of Output: The key output to analyze is the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table quantifies the stabilizing energy (E(2)) of donor-acceptor (filled-to-empty orbital) interactions.

Caption: Workflow for NBO analysis.

Predicted NBO Interactions

The NBO analysis will likely reveal several key delocalization interactions that quantify the electronic effects discussed previously.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted E(2) (kcal/mol) | Interpretation |

| C-C (Cyclopropyl bond) | π(C=O) | +R (Conjugation) | 5 - 10 | Quantifies the electron donation from the cyclopropyl ring into the carbonyl anti-bonding orbital, weakening the C=O bond. |

| LP(2) O (Methoxy) | σ(Cα-CO) | Hyperconjugation | 2 - 5 | Donation from the p-type lone pair on the methoxy oxygen into the anti-bonding orbital of the adjacent C-C bond, indicating through-bond delocalization. |

| σ(Cα-H) | π*(C=O) | Hyperconjugation | 1 - 3 | A weaker hyperconjugative interaction that also contributes electron density towards the carbonyl group. |

These E(2) values provide quantitative evidence for the electronic push-pull effects within the molecule, confirming the dual influence of the cyclopropyl and methoxy groups on the carbonyl's electronic structure.

Conclusion and Outlook

The electronic landscape of this compound is a compelling case study in the subtleties of physical organic chemistry. The methoxy group is not a simple electron-withdrawing substituent in this context; its powerful inductive effect is tempered by the unique conjugating ability of the cyclopropyl ring.

For the medicinal chemist, this balance is critical. The electrophilicity of the carbonyl carbon, a key parameter for predicting reactivity with biological nucleophiles, is finely tuned by these opposing forces. Understanding how to modulate this balance by altering substitution on either the cyclopropyl or methoxy moiety offers a pathway to rationally design molecules with desired reactivity profiles and metabolic stability.

This guide has provided the foundational theory, practical synthetic and analytical protocols, and a computational framework to fully characterize the electronic effects of the methoxy group in this system. By integrating these approaches, researchers can move from qualitative prediction to quantitative understanding, enabling more precise control in the art and science of molecular design.

References

-

Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Retrieved from [Link][6]

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link][3]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link][2]

-

Brainly. (2023, August 7). [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link][4]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link][10]

-

Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link][3]

- Mustafa, A., et al. (1956). Reactions with Mercaptans. III. Action of Aromatic Thiols on Coumarins, 4-Styryl-Coumarins and 2-Styrylchomones. Journal of the American Chemical Society, 78, 5011–5016.

-

Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.[5]

- Hoffmann, R. (1970). The Cope Rearrangement Revisited. Journal of the American Chemical Society, 92(3), 704–706.

- Johnson, C. R., & Herr, R. W. (1972). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society, 94(20), 7031–7039.

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][11]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link][14]

- Wiberg, K. B., & Ashe, A. J. (1969). The conjugation of the cyclopropyl group with a carbonyl and other π‐acceptor substituents. Journal of the American Chemical Society, 91(15), 4158–4165.

- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding - A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.

- Lambert, J. B. (1990). Through-bond and through-space interactions of substituents and the nonlinearity of X-C≡Y Linkages. Accounts of Chemical Research, 23(8), 255–260.

-

ResearchGate. (n.d.). Table 1. 1H-and 13C-NMR Chemical Shift Data for Compounds 1 and 2. Retrieved from [Link][15]

-

PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. Retrieved from [Link][16]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][17]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][18]

- Wiberg, K. B. (1999). The Interaction of Carbonyl Groups with Substituents. Accounts of Chemical Research, 32(10), 922–929.

-

Physical Chemistry Chemical Physics. (2015). Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. RSC Publishing. Retrieved from [Link][20]

- Warkentin, J. (2001). Intramolecular reactions of dialkoxycarbenes with a carbonyl group. Canadian Journal of Chemistry, 79(5-6), 848–858.

-

SciSpace. (2021, April 5). Through-Bond and Through-Space Interactions in[6][6]Cyclophanes. Retrieved from [Link][21]